![molecular formula C20H16OS B12557822 (4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone CAS No. 161494-61-7](/img/structure/B12557822.png)
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methanone group attached to a 4-methylphenyl ring and a 4-(phenylsulfanyl)phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylphenyl with 4-(phenylsulfanyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
科学的研究の応用
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development and its pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to various cellular responses.
Reactive Oxygen Species Generation: In some cases, the compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone can be compared with other similar compounds to highlight its uniqueness:
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanol: This compound differs by having a hydroxyl group instead of a methanone group. It exhibits different reactivity and biological properties.
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]sulfone: This compound has a sulfone group instead of a methanone group. It shows distinct chemical behavior and applications.
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]amine: This compound contains an amine group instead of a methanone group. It has unique chemical and biological activities.
特性
CAS番号 |
161494-61-7 |
|---|---|
分子式 |
C20H16OS |
分子量 |
304.4 g/mol |
IUPAC名 |
(4-methylphenyl)-(4-phenylsulfanylphenyl)methanone |
InChI |
InChI=1S/C20H16OS/c1-15-7-9-16(10-8-15)20(21)17-11-13-19(14-12-17)22-18-5-3-2-4-6-18/h2-14H,1H3 |
InChIキー |
AYUKSGDZEVPJLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)

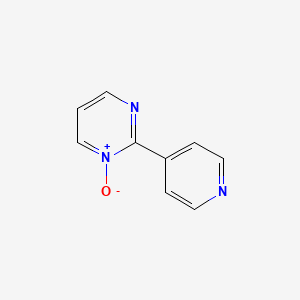
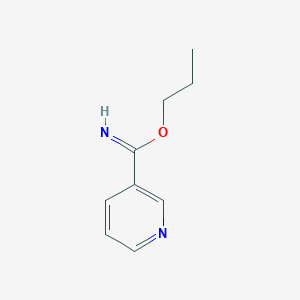
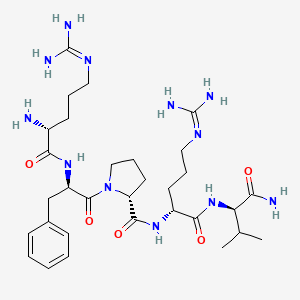
![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
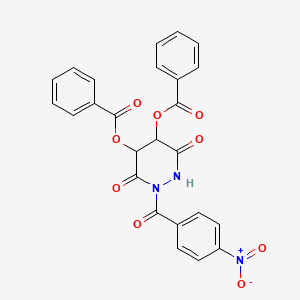
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
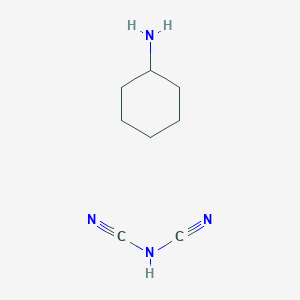
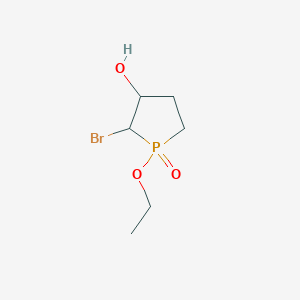
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
